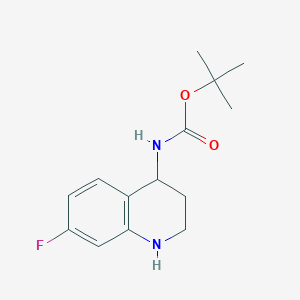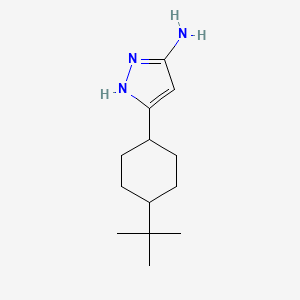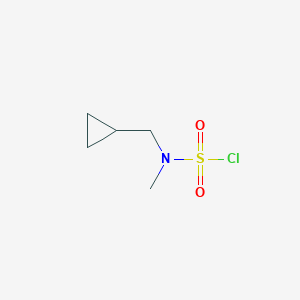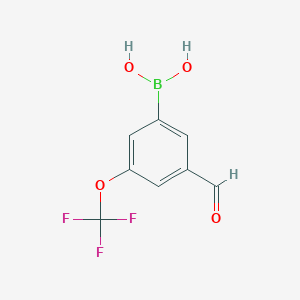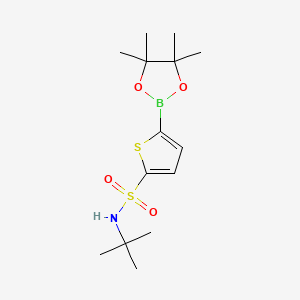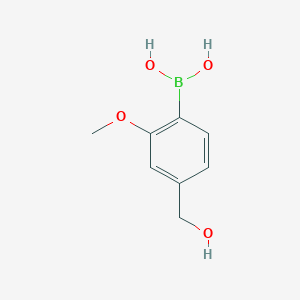![molecular formula C20H20ClFN4O2 B1443154 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306607-19-1](/img/structure/B1443154.png)
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline and triazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxylic acid groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring might participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could increase its lipophilicity .Scientific Research Applications
Chemical Structure and Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is part of a class of compounds known for its complex chemical structure and broad spectrum of activities in various fields. Its structural components, including the triazole and quinoline moieties, have been extensively studied for their unique properties and functionalities.
Applications in Materials Science
Quinolinyl triazole derivatives, similar to the compound , have been recognized for their role as dominant inhibitors for mild steel in a hydrochloric acid medium. Their ability to act as inhibitors is attributed to their many reactive sites, which have been confirmed through spectroscopic methods like FTIR and NMR. The surface morphology of mild steel treated with these inhibitors has been studied using SEM, AFM, and EDX, indicating their potential applications in corrosion protection and materials science (Bhat & Shetty, 2021).
Applications in Medicinal Chemistry
Derivatives with a similar structure have been extensively studied for their medicinal properties. Compounds with triazole and quinoline components have shown a broad spectrum of antimicrobial activity. They have been effective against various bacterial and fungal strains, indicating their potential as potent antimicrobial agents. The nature of the substituent on the triazole ring significantly influences the antimicrobial activity of these compounds, suggesting that structural modifications can tailor their efficacy (Sumangala et al., 2010).
Applications in Antitumor Research
Studies have also delved into the antitumoral properties of similar compounds, specifically investigating their cytotoxic activities against human bladder cells. These compounds have demonstrated significant cytotoxic effects, inducing cell cycle arrest and apoptosis in tumor cells, which are crucial mechanisms for cancer treatment. Their interactions with cellular mechanisms and proteins indicate their potential as promising candidates in antitumor therapy (Sonego et al., 2019).
Safety and Hazards
Future Directions
The potential applications of this compound would depend on its biological activity. Given the presence of a tetrahydroisoquinoline group and a triazole group, it could be interesting to explore its potential as a neurological drug. Further studies would be needed to determine its exact biological activity and potential therapeutic uses .
Mechanism of Action
Target of action
Many compounds that contain an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells . The compound’s interaction with proteins can lead to changes in their conformation and activity, affecting cellular functions and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, affecting their function and interactions with other biomolecules. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


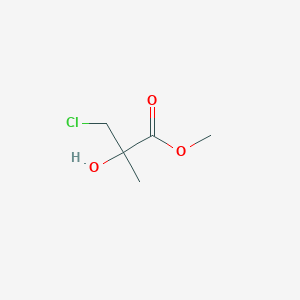
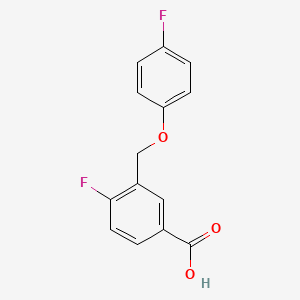
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
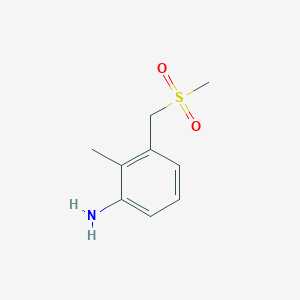
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
